

NMR peak assignment for 4-(BenzylOxy)-2,6-difluorobenzaldehyde

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Compound of Interest

Compound Name:	4-(BenzylOxy)-2,6-difluorobenzaldehyde
Cat. No.:	B1523323

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An In-Depth Guide to the NMR Peak Assignment of **4-(BenzylOxy)-2,6-difluorobenzaldehyde**

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel molecular entities is paramount. **4-(BenzylOxy)-2,6-difluorobenzaldehyde** serves as a key building block in the synthesis of various high-value compounds, making its unambiguous characterization a critical step in quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms.

This guide provides a comprehensive analysis and predicted peak assignment for the ^1H and ^{13}C NMR spectra of **4-(BenzylOxy)-2,6-difluorobenzaldehyde**. Due to the absence of a single, publicly available experimental spectrum for this specific molecule, this guide employs a comparative methodology. We will dissect the structure into its constituent parts—the 2,6-difluorobenzaldehyde core and the benzylOxy substituent—and use experimental data from well-characterized analogs to construct a reliable, predicted spectrum. This approach not only facilitates the accurate assignment of the target molecule but also deepens the understanding of substituent effects in NMR spectroscopy.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous peak assignment. The structure of **4-(BenzylOxy)-2,6-difluorobenzaldehyde** is presented below with the IUPAC numbering convention for discussion throughout this guide.

Caption: Molecular structure and numbering of **4-(BenzylOxy)-2,6-difluorobenzaldehyde**.

Comparative Analysis: Building the Spectrum from Analogs

To predict the NMR spectrum, we will analyze the contributions of each part of the molecule by comparing it to simpler, known compounds.

- The Benzaldehyde Moiety: The aldehyde proton (H7) is highly deshielded and typically appears as a singlet between 9.8 and 10.1 ppm. The aldehyde carbon (C7) is also characteristically downfield, appearing around 188-192 ppm.
- The 2,6-difluoro Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which will deshield the adjacent carbons (C2, C6) and shield the attached protons. Furthermore, they will introduce complex splitting patterns due to ^1H - ^{19}F and ^{13}C - ^{19}F coupling. In symmetrically 2,6-disubstituted rings, the H3 and H5 protons are chemically equivalent, as are carbons C3 and C5.
- The Benzyloxy Group: The benzyloxy group (-O-CH₂-Ph) introduces a set of characteristic signals. The methylene protons (H8) typically appear as a singlet around 5.1 ppm.^[1] The methylene carbon (C8) resonates around 70-71 ppm. The phenyl ring of the benzyl group will show its own set of signals, generally in the 7.3-7.5 ppm region for protons and 127-136 ppm for carbons.

Predicted ^1H NMR Peak Assignment

The following table summarizes the predicted ^1H NMR chemical shifts, multiplicities, and integrations for **4-(BenzylOxy)-2,6-difluorobenzaldehyde**, assuming the spectrum is recorded in CDCl₃.

Table 1: Predicted ^1H NMR Spectral Data

Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale & Comparative Data
H7 (-CHO)	-10.3	Triplet (t)	1H	The aldehyde proton is highly deshielded. It is expected to show triplet coupling due to the two meta fluorine atoms ($^4J_{H-F} \approx 1-2$ Hz).
H2', H6' (ortho-Bn)	-7.45	Doublet (d)	2H	Protons on the benzyl ring ortho to the ether linkage. Data from 4-benzyloxybenzaldehyde shows these protons around 7.42 ppm.[1]
H3', H4', H5' (meta, para-Bn)	-7.38	Multiplet (m)	3H	Protons on the benzyl ring meta and para to the ether linkage. These often overlap into a complex multiplet.[1]
H3, H5 (difluoro-ring)	-6.70	Doublet of Doublets (dd)	2H	These protons are shielded by the electron-

Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale & Comparative Data
				donating benzyloxy group at C4. They will be coupled to the adjacent ortho-fluorine ($^3J_{H-F} \approx 8-10$ Hz) and the meta-fluorine ($^4J_{H-F} \approx 1-2$ Hz), resulting in a doublet of doublets.

| H8 (-OCH₂-) | ~5.15 | Singlet (s) | 2H | The methylene protons of the benzyl group. In 4-benzyloxybenzaldehyde, this signal appears at 5.14 ppm.[[1](#)] |

Predicted ¹³C NMR Peak Assignment

The prediction of the ¹³C NMR spectrum requires careful consideration of substituent effects and carbon-fluorine couplings (JC-F), which can be substantial.

Table 2: Predicted ¹³C NMR Spectral Data

Assignment	Predicted δ (ppm)	Multiplicity (due to C-F coupling)	Rationale & Comparative Data
C7 (-CHO)	~188.0	Triplet (t)	The aldehyde carbon. It will likely be split into a triplet by the two meta fluorine atoms ($^3\text{JC-F} \approx 3\text{-}5 \text{ Hz}$).
C4 (C-O)	~166.0	Triplet (t)	This carbon is attached to the oxygen and is significantly deshielded. It will be split into a triplet by the two meta fluorine atoms ($^3\text{JC-F} \approx 5\text{-}7 \text{ Hz}$).
C2, C6 (C-F)	~163.0	Doublet of Doublets (dd)	These carbons are directly bonded to fluorine, resulting in a very large one-bond C-F coupling constant ($^1\text{JC-F} \approx 250\text{-}260 \text{ Hz}$) and a smaller two-bond coupling to the other fluorine ($^2\text{JC-F} \approx 10\text{-}15 \text{ Hz}$).
C1' (ipso-Bn)	~135.5	Singlet (s)	The ipso-carbon of the benzyl group, attached to the methylene.
C2', C6' (ortho-Bn)	~128.8	Singlet (s)	Ortho-carbons of the benzyl ring.

Assignment	Predicted δ (ppm)	Multiplicity (due to C-F coupling)	Rationale & Comparative Data
C4' (para-Bn)	~128.5	Singlet (s)	Para-carbon of the benzyl ring.
C3', C5' (meta-Bn)	~127.5	Singlet (s)	Meta-carbons of the benzyl ring.
C1 (C-CHO)	~115.0	Triplet (t)	The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the two ortho-fluorines and the para-benzyl group. It will be split into a triplet by the two ortho-fluorines ($^2J_{C-F} \approx 20-25$ Hz).
C3, C5 (CH)	~105.0	Doublet (d)	These carbons are shielded by the para-benzyl group. They will be split into doublets by the ortho-fluorine ($^2J_{C-F} \approx 15-20$ Hz).

| C8 (-OCH₂-) | ~71.0 | Singlet (s) | The methylene carbon of the benzyl group. In 4-benzylxybenzaldehyde, this appears at 70.6 ppm. |

Experimental Protocols

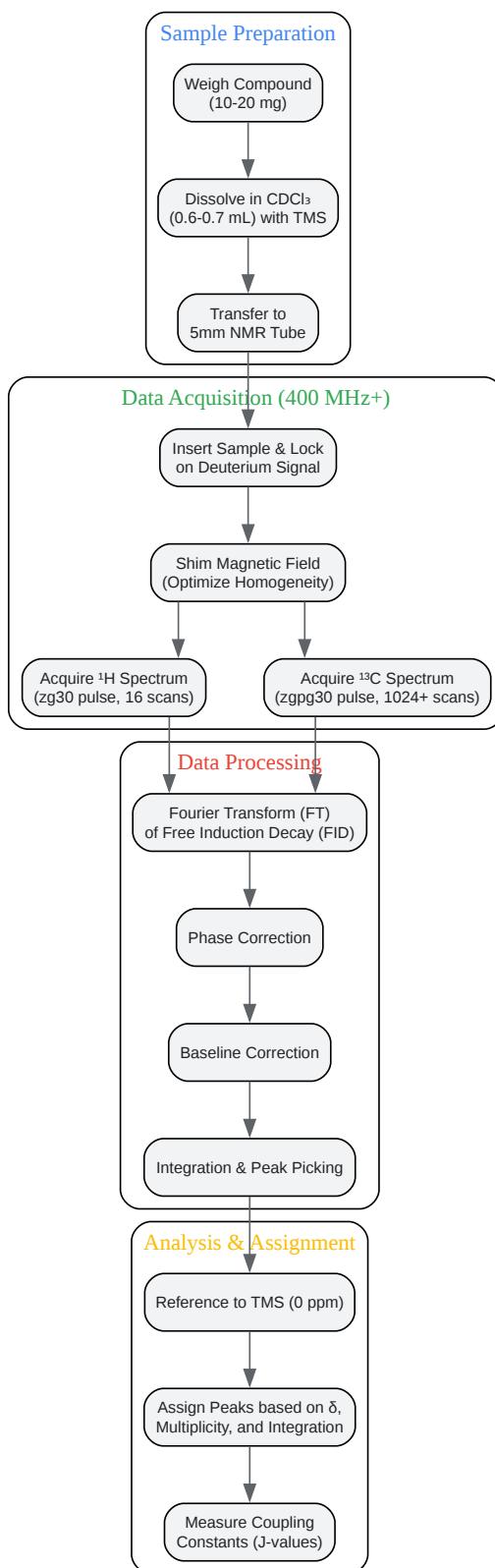
To validate these predictions, a standardized experimental approach is crucial.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a standard choice for compounds of this nature. Ensure the solvent is free from acidic impurities, which can cause peak broadening, especially for the aldehyde proton.
- Concentration: Dissolve approximately 10-20 mg of **4-(BenzylOxy)-2,6-difluorobenzaldehyde** in 0.6-0.7 mL of CDCl_3 .
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

NMR Data Acquisition Workflow

The logical flow from sample preparation to final data analysis is a critical, self-validating process.



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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

- ^1H NMR Acquisition: A standard proton experiment (e.g., Bruker's zg30) is typically sufficient. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans will provide a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., Bruker's zgpg30) is used to simplify the spectrum to singlets for each carbon (though splitting from fluorine will remain). [2] Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]

Conclusion

The NMR peak assignment of **4-(BenzylOxy)-2,6-difluorobenzaldehyde** is a multi-faceted task that relies on a foundational understanding of substituent effects and coupling phenomena. By systematically comparing the molecule to its structural analogs, we have constructed a robust and reliable prediction of its ^1H and ^{13}C NMR spectra. The aldehyde proton will be the most downfield signal in the ^1H spectrum, likely appearing as a triplet due to meta-coupling with the two fluorine atoms. The protons on the difluorinated ring will be significantly shielded by the benzylOxy group and will appear as a doublet of doublets. In the ^{13}C spectrum, the carbon-fluorine couplings are the most dominant feature, with the C-F carbons showing a characteristically large one-bond coupling constant. This guide provides researchers and drug development professionals with the necessary framework to confidently identify and characterize this important synthetic intermediate.

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